N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide
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Overview
Description
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide is an organic compound with a complex structure that includes a chloro-substituted phenyl group, a hydroxy-substituted phenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the chloro and hydroxy groups to the phenyl ring.
Amidation: Formation of the benzamide moiety through reaction with methoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxy group.
Substitution: Replacement of the chloro group with other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-N-(cyclopropylmethyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- N-(3-chloro-phenyl)-N-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-acetamide
- N-(2-chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide .
Uniqueness
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H18ClNO3 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H18ClNO3/c1-26-19-10-6-5-9-16(19)21(25)23-18-12-11-15(22)13-17(18)20(24)14-7-3-2-4-8-14/h2-13,20,24H,1H3,(H,23,25) |
InChI Key |
RMDSHMFCQQMUKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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